molecular formula C11H9B B1267233 1-Bromo-3-methylnaphthalene CAS No. 54357-18-5

1-Bromo-3-methylnaphthalene

Cat. No. B1267233
CAS RN: 54357-18-5
M. Wt: 221.09 g/mol
InChI Key: ZZGLLXBRLJUZQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3-methylnaphthalene and its derivatives can be achieved through several methods. One notable approach involves the Diels-Alder reaction, where 2-methylfuran reacts with 3-bromobenzyne to yield regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation afford this compound derivatives in high yields (Onyango et al., 2015). Another synthesis route is bromination of 2,7-dihydroxynaphthalene leading to dibromo derivatives, showcasing the versatility in obtaining brominated naphthalene compounds (Cooke et al., 1960).

Molecular Structure Analysis

Investigations into the molecular structure of this compound have been conducted using techniques like X-ray diffraction and vibrational spectroscopy. Studies have determined the intermolecular and intramolecular distances, coordination numbers, and packing coefficients, providing insights into the compound's structural characteristics (Drozdowski, 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including electrophilic aromatic substitution, free radical halogenation, and electrocyclic reactions. These processes have been optimized to improve yield, control, and cost-effectiveness, demonstrating the compound's reactivity and potential for diverse chemical transformations (Wei, 2001).

Physical Properties Analysis

The physical properties of this compound, such as its softening points and solubility, have been characterized in detail. For instance, methylene-bridged pitches derived from this compound exhibit low viscosity at temperatures near the softening point, highlighting its utility in materials science (Ge et al., 2015).

Chemical Properties Analysis

Spectroscopic methods like FT-IR, FT-Raman, and NMR have been utilized to study the vibrational frequencies, molecular electrostatic potential, and other chemical properties of this compound. These analyses have contributed to a better understanding of its chemical behavior and interactions at the molecular level (Govindarajan & Karabacak, 2013).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The Diels-Alder reaction has been utilized to synthesize derivatives of 1-bromo-3-methylnaphthalene. For example, 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene were obtained from 2-methylfuran and 3-bromobenzyne through a two-step deoxygenation process (Onyango et al., 2015).

  • Cycloaddition Reactions : The compound has been used in the study of diastereoselective cycloaddition with singlet oxygen. Various chiral derivatives of 1-bromo-4-methylnaphthalene were prepared and their interaction with singlet oxygen was observed to understand π-facial selectivity of stereoelectronic origin (Adam & Prein, 1994).

Chemical Modifications and Applications

  • Carbonaceous Material Synthesis : The compound has been used in the synthesis of high-softening-point methylene-bridged pitches. 1-Methylnaphthalene reacted with bromine under visible light irradiation, leading to the formation of side-chain substituted derivatives, which were then used to produce high-quality carbonaceous isotropic pitches (Ge et al., 2015).

Advanced Research Applications

  • Fuel Research : It has been used in autoignition studies of surrogate fuels for diesel engines. The ignition characteristics of 1-Methylnaphthalene were investigated using a rapid compression machine to understand its behavior in internal combustion engines (Kukkadapu & Sung, 2017).

  • Molecular Structure Analysis : Studies have been conducted to investigate the atomic and molecular structure of 1-methylnaphthalene using X-ray diffraction methods. This research provides insights into the intermolecular and intramolecular distances and coordination numbers in such compounds (Drozdowski, 2002).

Safety and Hazards

1-Bromo-3-methylnaphthalene is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Bromo-3-methylnaphthalene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This interaction is crucial in the synthesis of more complex organic molecules. Additionally, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its hydroxylation and further metabolic processing .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways. This modulation can lead to changes in gene expression profiles, impacting various cellular functions such as proliferation, differentiation, and apoptosis . Moreover, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, influencing cellular metabolism and transport processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of certain enzymes by forming stable adducts with their active sites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products may exhibit different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where specific doses lead to significant changes in physiological and biochemical parameters. It is essential to carefully control the dosage to avoid adverse effects and obtain meaningful experimental results .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic processing of this compound can influence its biological activity and toxicity, as the metabolites may exhibit different properties compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cellular membranes, facilitated by its lipophilic nature . Additionally, specific transporters and binding proteins may play a role in its intracellular distribution. Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . Additionally, its presence in mitochondria can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects.

properties

IUPAC Name

1-bromo-3-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGLLXBRLJUZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305751
Record name 1-bromo-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54357-18-5
Record name 1-bromo-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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